Hexadecyl octadecyl phthalate

CAS No.: 64084-40-8

Cat. No.: VC16983646

Molecular Formula: C42H74O4

Molecular Weight: 643.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64084-40-8 |

|---|---|

| Molecular Formula | C42H74O4 |

| Molecular Weight | 643.0 g/mol |

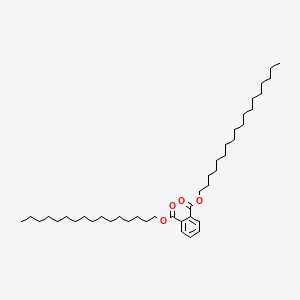

| IUPAC Name | 1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |

| Standard InChI Key | BGJQSDSYIDKLTR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Hexadecyl octadecyl phthalate, systematically named 1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate, belongs to the phthalate ester family. Its molecular formula is , with a molecular weight of 643.035 g/mol . The compound features a benzene ring substituted at the 1,2-positions with hexadecyl (C16) and octadecyl (C18) alkyl chains, creating a highly hydrophobic structure.

Molecular Geometry and Stereochemistry

The ester groups adopt a planar configuration relative to the aromatic ring, while the alkyl chains exhibit rotational flexibility. This conformational adaptability enables compatibility with nonpolar polymer matrices, such as polyvinyl chloride (PVC) . Computational models suggest that the extended alkyl chains (combined C34 length) contribute to steric hindrance, reducing migratory tendencies compared to smaller phthalates like diethylhexyl phthalate (DEHP) .

Physicochemical Properties

The compound’s physical properties are critical for its industrial utility. Table 1 summarizes key parameters derived from experimental data .

Table 1: Physicochemical Properties of Hexadecyl Octadecyl Phthalate

| Property | Value |

|---|---|

| Density (25°C) | 0.927 g/cm³ |

| Boiling Point (760 mmHg) | 575.2°C |

| Flash Point | 312.1°C |

| Refractive Index (20°C) | 1.483 |

| Vapor Pressure (25°C) | mmHg |

| LogP (Octanol-Water) | 13.743 |

The high boiling point and low vapor pressure indicate thermal stability, making the compound suitable for applications requiring prolonged exposure to heat, such as wire insulation and automotive components . Its lipophilicity (LogP >13) suggests a propensity for bioaccumulation, though experimental ecotoxicological data remain scarce .

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves a two-step esterification of phthalic anhydride with hexadecanol (C16) and octadecanol (C18) .

Step 1: Formation of monoalkyl phthalate

Step 2: Di-esterification

Optimized Production Parameters

-

Catalyst: Tin oxide (0.1–0.2 wt%)

-

Temperature: 180–215°C

-

Molar Ratio (phthalic anhydride:alcohols): 1:2.6–3.6

-

Reaction Time: 9 hours

This protocol achieves >95% yield by employing azeotropic distillation to remove water, shifting equilibrium toward ester formation. Infrared spectroscopy (IR) confirms product purity via characteristic peaks at 2918 cm⁻¹ (C-H stretch) and 748 cm⁻¹ (aromatic C-H bend) .

Toxicological and Environmental Considerations

Acute Toxicity

Animal studies on related dialkyl phthalates (e.g., di-n-octyl phthalate, DNOP) report low acute toxicity, with oral LD₅₀ values exceeding 6,500 mg/kg in rodents . No direct data exist for hexadecyl octadecyl phthalate, but its low bioavailability (due to high molecular weight) suggests minimal acute risks .

Chronic Exposure Risks

Subchronic rodent studies on DNOP associate prolonged exposure with hepatomegaly (liver enlargement) and renal tubular hyperplasia at doses ≥500 mg/kg/day . While hexadecyl octadecyl phthalate’s metabolism is slower, its persistence raises concerns about endocrine disruption potential, warranting further study .

Environmental Fate

The compound’s hydrophobicity and low water solubility (<0.1 mg/L) favor adsorption to sediments and bioaccumulation in aquatic organisms. Microbial degradation rates are negligible under anaerobic conditions, leading to half-lives exceeding 100 years in soil .

Regulatory Status and Compliance

Industry Standards

The Association of Plastic Recyclers (APR) discourages its use in packaging due to incompatibility with mechanical recycling processes .

Future Perspectives and Research Needs

Alternative Plasticizers

Bio-based substitutes like epoxidized soybean oil and citrates are gaining traction, though they lack the thermal stability of hexadecyl octadecyl phthalate . Research into branched alkyl phthalates (e.g., diisononyl phthalate) may offer safer profiles without sacrificing performance.

Analytical Challenges

Current gas chromatography-mass spectrometry (GC-MS) methods struggle to detect the compound at trace levels due to its low volatility. Advances in high-resolution LC-MS/MS are critical for environmental monitoring .

Epidemiological Data

Longitudinal studies on occupational exposure in manufacturing workers are urgently needed to clarify carcinogenic and reproductive risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume